molecular formula C16H30O B1583117 11-Hexadecyn-1-ol CAS No. 65686-49-9

11-Hexadecyn-1-ol

Cat. No.: B1583117
CAS No.: 65686-49-9
M. Wt: 238.41 g/mol
InChI Key: CWJKFTYJCIEEDB-UHFFFAOYSA-N
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Description

11-Hexadecyn-1-ol is an organic compound with the molecular formula C16H30O It is a long-chain alkyne alcohol, characterized by the presence of a hydroxyl group (-OH) at one end and a triple bond between the eleventh and twelfth carbon atoms in the chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 11-Hexadecyn-1-ol involves the conversion of cis-11-Hexadecen-1-ol. The process begins with the addition of bromine to cis-11-Hexadecen-1-ol, followed by the addition of polyethylene glycol and powdered sodium hydroxide. The reaction mixture is heated to maintain a temperature of 125°C for 2.5 hours, resulting in the formation of this compound with an 80% yield .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

11-Hexadecyn-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of aldehydes or ketones.

    Reduction: The triple bond can be reduced to a double bond or a single bond, leading to the formation of alkenes or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the triple bond.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

11-Hexadecyn-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying enzyme-catalyzed reactions involving alkyne substrates.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 11-Hexadecyn-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, while the triple bond can participate in addition reactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

    11-Hexadecen-1-ol: Similar in structure but contains a double bond instead of a triple bond.

    11-Hexadecanol: Contains a single bond between the eleventh and twelfth carbon atoms.

Uniqueness

11-Hexadecyn-1-ol is unique due to the presence of the triple bond, which imparts distinct chemical reactivity compared to its analogs with double or single bonds. This makes it a valuable compound for various chemical transformations and applications.

Properties

IUPAC Name

hexadec-11-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-4,7-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJKFTYJCIEEDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70215907
Record name 11-Hexadecyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70215907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65686-49-9
Record name 11-Hexadecyn-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065686499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Hexadecyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70215907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Cis-11-Hexadecen-1-ol (4.94 g, 20.4 mmoles, Sigma) was placed in a 25 ml 3-neck roundbottom flask equipped with a thermometer, an overhead mechanical stirrer, and a reflux condenser. The contents of the flask were cooled to 15° C. and bromine (3.28 g, 20.4 mmole) was added slowly with stirring at such a rate as to keep the reaction temperature below 30° C. After addition of the bromine, the reaction was stirred at room temperature for 10 minutes. Polyethylene glycol 300 (0.5 g, Fluka) was added followed by powdered sodium hydroxide (2.05 g, 51.25 mmoles). A large exotherm was noted which brought the reaction temperature to 150° C. The reaction was stirred vigorously with heating to maintain a temperature of 125° C. for 2.5 hours. The reaction was cooled and filtered to remove the solid sodium bromide. The filtered salts were washed with 25 ml of hexanes and the solvent removed in vacuo. The crude product was kugelrohr distilled (ca. 160° C./ 0.20 torr) to yield 11-hexadecyn-1-ol (3.88 g, 80% yield) as a clear colorless liquid.
Name
Cis-11-Hexadecen-1-ol
Quantity
4.94 g
Type
reactant
Reaction Step One
Quantity
3.28 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Polyethylene glycol 300
Quantity
0.5 g
Type
reactant
Reaction Step Four
Quantity
2.05 g
Type
reactant
Reaction Step Five
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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